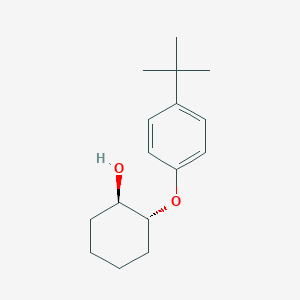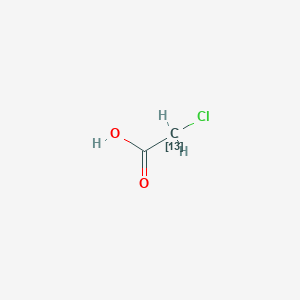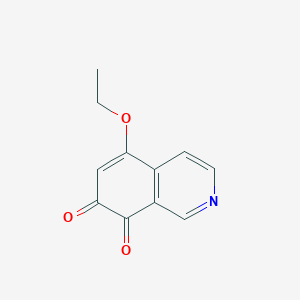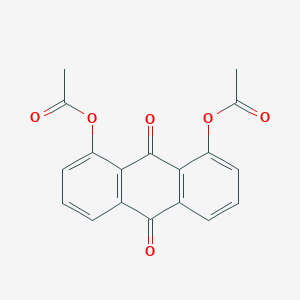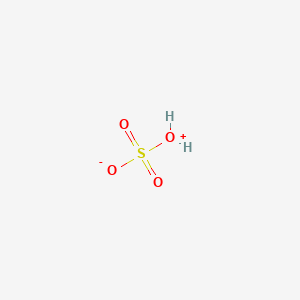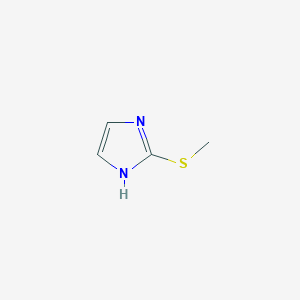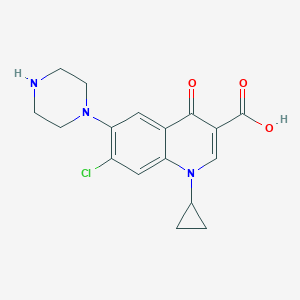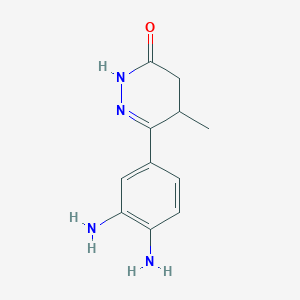
6-(3,4-二氨基苯基)-5-甲基-4,5-二氢吡哒嗪-3(2H)-酮
描述
The compound “6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one” has a molecular formula of C11H14N4O . It is a derivative of pyridazinone, a class of organic compounds that contain a pyridazine ring, which is a six-member aromatic heterocycle with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one” consists of a pyridazinone ring substituted with a 3,4-diaminophenyl group and a methyl group .科学研究应用
Pharmaceutical Research
The compound is utilized in pharmaceutical research due to its structural similarity to pyridazinone derivatives, which are known for their diverse pharmacological activities. It serves as a reference standard in the development and testing of new therapeutic agents .
Material Science
In material science, this compound could be explored for the development of novel polymers or coatings. Its boronic acid moiety suggests potential applications in creating materials that can interact with diols or other Lewis bases, which could lead to innovative products with specific chemical affinities .
Analytical Chemistry
The compound’s ability to interact with various substances makes it valuable in analytical chemistry, particularly in the detection and quantification of analytes. It could be used to develop new assays or improve existing methods for measuring compound concentrations in different matrices .
Biochemical Tool
As a biochemical tool, the compound can be used to study enzyme interactions and inhibition, given its boronic acid component’s affinity for diols. This could be particularly useful in understanding glycoprotein behaviors and developing inhibitors for research purposes .
Sensing Applications
The boronic acid group within the compound’s structure suggests its use in sensing applications . It could be part of sensors designed to detect diols or anions like fluoride or cyanide, which are relevant in environmental monitoring and safety .
Therapeutics Development
This compound may be involved in the development of therapeutics, especially in the realm of diabetes management . Boronic acids have been studied for their role in the controlled release of insulin, and this compound could contribute to such research efforts .
Biological Labelling and Imaging
In biological labelling and imaging, the compound’s diaminophenyl group could be used to attach to specific biomolecules, aiding in the visualization and tracking of biological processes in real-time .
Chemical Synthesis
Lastly, the compound can be a building block in chemical synthesis, particularly in the creation of complex molecules with multiple nitrogen atoms, which are often required in pharmaceuticals and agrochemicals .
作用机制
Target of Action
The compound, also known as 3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one or Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in nerve signal transmission, particularly in the regulation of action potentials and neurotransmitter release.
Mode of Action
Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . As a result, calcium channels can remain open for a longer time, allowing for greater acetylcholine release to stimulate muscle at the end plate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking potassium channels and increasing acetylcholine release, Amifampridine enhances neuromuscular transmission, improving muscle strength and reducing muscle fatigue.
Pharmacokinetics
Amifampridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . The compound is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life is approximately 2.5 hours for Amifampridine and 4 hours for 3-N-acetylamifampridine . About 19% of the compound is excreted unmetabolized, and 74–81% is excreted as 3-N-acetylamifampridine via the kidneys .
Result of Action
The molecular and cellular effects of Amifampridine’s action primarily manifest as improved muscle strength and reduced muscle fatigue in patients with Lambert-Eaton myasthenic syndrome (LEMS) . This is due to the increased acetylcholine release at the neuromuscular junction, leading to enhanced muscle stimulation .
属性
IUPAC Name |
3-(3,4-diaminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-6-4-10(16)14-15-11(6)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4,12-13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSDHOPIGKDWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392501 | |
| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
74150-02-0 | |
| Record name | 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


